molecular formula C19H13N5O5S B3304810 4-methoxy-N-(6-nitrobenzo[d]thiazol-2-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide CAS No. 921883-36-5

4-methoxy-N-(6-nitrobenzo[d]thiazol-2-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B3304810
CAS No.: 921883-36-5
M. Wt: 423.4 g/mol
InChI Key: VWWPSTPPJJGIFY-UHFFFAOYSA-N
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Description

4-methoxy-N-(6-nitrobenzo[d]thiazol-2-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide is a useful research compound. Its molecular formula is C19H13N5O5S and its molecular weight is 423.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Compounds with a similar thiazole ring have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

It has been observed that the presence of a thiazolidinone ring can lead to greater anti-inflammatory and analgesic activity . This suggests that the compound may interact with its targets to modulate inflammatory responses and pain perception.

Biochemical Pathways

Given the diverse biological activities associated with thiazole derivatives , it can be inferred that multiple pathways may be affected. These could potentially include pathways related to inflammation, pain perception, microbial growth, viral replication, and tumor growth.

Result of Action

Given its potential anti-inflammatory and analgesic activities , it can be inferred that the compound may modulate cellular responses to inflammation and pain.

Properties

IUPAC Name

4-methoxy-N-(6-nitro-1,3-benzothiazol-2-yl)-6-oxo-1-phenylpyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N5O5S/c1-29-14-10-16(25)23(11-5-3-2-4-6-11)22-17(14)18(26)21-19-20-13-8-7-12(24(27)28)9-15(13)30-19/h2-10H,1H3,(H,20,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWWPSTPPJJGIFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)N(N=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-methoxy-N-(6-nitrobenzo[d]thiazol-2-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
4-methoxy-N-(6-nitrobenzo[d]thiazol-2-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide
Reactant of Route 3
Reactant of Route 3
4-methoxy-N-(6-nitrobenzo[d]thiazol-2-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide
Reactant of Route 4
4-methoxy-N-(6-nitrobenzo[d]thiazol-2-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide
Reactant of Route 5
Reactant of Route 5
4-methoxy-N-(6-nitrobenzo[d]thiazol-2-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide
Reactant of Route 6
Reactant of Route 6
4-methoxy-N-(6-nitrobenzo[d]thiazol-2-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide

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